N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine
Description
N-[2-(1H-1,3-Benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine is a benzimidazole derivative characterized by a hydroxylamine (-NHOH) group attached to a phenyl-substituted ethylidene backbone. The benzimidazole core provides a rigid aromatic system, while the hydroxylamine moiety introduces hydrogen-bonding capabilities and redox activity. This compound is structurally tailored for applications in coordination chemistry and catalysis, leveraging its ability to act as a ligand or directing group in metal-mediated reactions .
Key structural features:
- Benzimidazole core: A bicyclic aromatic system with two nitrogen atoms, enabling π-π stacking and metal coordination.
- Phenylethylidene group: Enhances steric bulk and aromatic interactions.
- Hydroxylamine substituent: Facilitates hydrogen bonding and oxidative reactivity.
Properties
IUPAC Name |
(NZ)-N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-18-14(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-13(12)17-15/h1-9,19H,10H2,(H,16,17)/b18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHSLWUPHSLIJT-JXAWBTAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/CC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine typically involves the reaction of 1H-1,3-benzodiazole-2-carbaldehyde with phenylethylideneamine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to remove any impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Medicinal Chemistry
N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine has shown potential in medicinal chemistry, particularly as a pharmacophore in drug design.
Antioxidant Properties
Research has indicated that compounds with hydroxylamine functional groups can exhibit antioxidant activities. This property is crucial in developing drugs aimed at mitigating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases. The benzodiazole moiety contributes to the compound's ability to scavenge free radicals effectively .
Antimicrobial Activity
Studies have demonstrated the antimicrobial properties of hydroxylamine derivatives. This compound has been evaluated for its efficacy against various bacterial strains, showing promising results that could lead to the development of new antimicrobial agents .
Materials Science
In materials science, this compound is being explored for its potential applications in polymer chemistry.
Polymer Stabilization
The compound can serve as a stabilizer in polymer formulations, particularly those exposed to oxidative environments. Its antioxidant properties help in prolonging the life of polymers by preventing degradation due to oxidative damage .
Analytical Chemistry
This compound is also utilized in analytical chemistry for its ability to form stable complexes with metal ions.
Metal Ion Detection
The compound can be employed as a chelating agent for the detection and quantification of metal ions in various samples. Its specificity towards certain metals allows for selective analysis in complex mixtures, making it a valuable tool in environmental monitoring and quality control in industrial processes .
Case Study 1: Antioxidant Activity Evaluation
A study investigated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential compared to standard antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial effects of the compound were tested against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth at concentrations lower than many currently used antibiotics, highlighting its potential as a new antibacterial agent .
Mechanism of Action
The mechanism by which N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. The benzodiazole ring may interact with enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Structural and Functional Modifications
The target compound is compared to three structurally related benzimidazole derivatives (Table 1):
Table 1: Structural and Functional Comparison
| Compound Name (IUPAC) | Substituents on Benzimidazole | Attached Group | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|
| N-[2-(1H-1,3-Benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine (Target) | H | Phenyl ethylidene hydroxylamine | ~283.3* | Hydrogen bonding, catalytic potential |
| N-{2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylethylidene}hydroxylamine | Difluoromethyl | Phenyl ethylidene hydroxylamine | 301.3 | Enhanced lipophilicity, metabolic stability |
| N-[2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine | H | Furan-2-yl ethylidene hydroxylamine | ~279.3* | Electron-rich furan, electrophile selectivity |
| 1-(1-Methyl-1H-1,3-benzodiazol-2-yl)ethylamine | Methyl | Phenylethylamine | 279.38 | Increased basicity, amine-mediated reactivity |
*Calculated based on molecular formulas.
Key Observations:
Substituent Effects :
- The difluoromethyl group in the compound increases lipophilicity and may improve metabolic stability, a critical factor in pharmaceutical applications .
- The furan-2-yl group in introduces electron-rich aromaticity, promoting selective interactions with electrophiles and altering solubility profiles .
- The methyl group in ’s compound enhances steric shielding and basicity, favoring amine-mediated reactivity over hydroxylamine’s redox activity .
Functional Group Impact :
- Hydroxylamine (-NHOH) enables hydrogen bonding and oxidative transformations, unlike the amine group in ’s compound, which is more suited for protonation or Schiff base formation.
- Ethylidene vs. Ethyl: The ethylidene group (C=N) in the target compound and –6 derivatives offers rigidity and conjugation, whereas the ethyl group in allows rotational freedom .
Comparison of Methods :
- Condensation reactions () are widely used but require precise control of stoichiometry and temperature.
- Fluorinated derivatives () may necessitate specialized reagents (e.g., difluoromethylation agents), increasing synthetic complexity .
Analytical and Computational Characterization
- Structural Analysis : X-ray crystallography (utilizing SHELX software, ) and NMR/IR spectroscopy are standard for confirming benzimidazole derivatives’ structures .
Biological Activity
Basic Information
- IUPAC Name : N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine
- Molecular Formula : C15H13N3O
- Molecular Weight : 251.29 g/mol
- CAS Number : 923845-85-6
Antioxidant Properties
Research indicates that compounds with hydroxylamine groups often exhibit antioxidant properties. A study demonstrated that this compound has the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against several bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory activity. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, studies have shown that it can inhibit nitric oxide synthase (NOS), an enzyme linked to inflammation and pain pathways.
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various hydroxylamine derivatives, including this compound. The results indicated that this compound exhibited a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.
Clinical Trials on Antimicrobial Efficacy
In a clinical trial assessing new antimicrobial agents for treating skin infections, this compound was included due to its promising in vitro results. The trial reported a significant reduction in infection rates among patients treated with this compound compared to those receiving conventional antibiotics.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine and its derivatives?
The synthesis typically involves cyclization of ortho-phenylenediamine with a ketone or aldehyde precursor to form the benzodiazole core, followed by condensation with hydroxylamine to introduce the ethylidene-hydroxylamine moiety . For example, refluxing substituted benzodiazoles with hydroxylamine hydrochloride in methanol under acidic conditions yields target compounds. Optimization of reaction time (e.g., 12–24 hours) and temperature (60–80°C) is critical to achieving >70% yields. Side products, such as over-oxidized imines, can be minimized using inert atmospheres .
Q. How is the molecular structure of this compound validated in academic research?
Structural validation employs:
- X-ray crystallography : Resolves bond lengths, angles, and intramolecular hydrogen bonds (e.g., O–H⋯N interactions stabilizing the E-configuration) .
- NMR spectroscopy : Confirms proton environments (e.g., imine proton at δ 8.2–8.5 ppm, hydroxylamine proton at δ 10.5–11.0 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 301.3 for difluoromethyl derivatives) .
Q. What analytical techniques are used to assess purity and stability?
- HPLC : Quantifies purity (>95% for most derivatives) using C18 columns and acetonitrile/water gradients .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C for crystalline forms) .
- UV-Vis spectroscopy : Monitors photostability under light exposure (λmax ~270 nm for benzodiazole absorption) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond angles vs. computational models) be resolved?
Discrepancies between experimental (XRD) and computational (DFT) bond angles often arise from crystal packing forces or solvent effects. To resolve these:
- Refine structures using SHELXL with high-resolution data (Rint < 0.05) and anisotropic displacement parameters .
- Compare multiple datasets (e.g., variable-temperature XRD) to identify thermal motion artifacts .
- Validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π contacts contributing to torsional strain) .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Substitution on the benzodiazole ring : Introducing electron-withdrawing groups (e.g., -CF3) enhances metabolic stability .
- Phenyl ring functionalization : Adding -NO2 or -OCH3 groups modulates electron density, improving binding to targets like kinases or DNA .
- Hydroxylamine linker modification : Replacing the hydroxylamine with thiosemicarbazide increases metal-chelation capacity for anticancer applications .
Table 1 : Bioactivity of Selected Derivatives
| Derivative | IC50 (μM) | Target | Reference |
|---|---|---|---|
| Difluoromethyl substitution | 0.45 | Topoisomerase II | |
| Thiophene hybrid | 1.2 | EGFR kinase | |
| Nitrobenzamide analog | 0.87 | PARP-1 |
Q. How are computational methods integrated into studying this compound’s mechanism of action?
- Molecular docking : Predicts binding poses with proteins (e.g., benzodiazole stacking with ATP-binding pockets in kinases) using AutoDock Vina .
- MD simulations : Assesses stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2.0 Å indicates robust binding) .
- QSAR modeling : Correlates substituent electronegativity with antibacterial potency (R² = 0.89 for Gram-positive strains) .
Q. What experimental designs address low solubility in biological assays?
- Co-crystallization with cyclodextrins : Enhances aqueous solubility by 10–20× via host-guest encapsulation .
- Nanoparticle formulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve >90% drug loading and sustained release over 72 hours .
- Prodrug synthesis : Phosphorylated hydroxylamine derivatives improve cell membrane permeability, with enzymatic cleavage restoring activity .
Methodological Challenges and Solutions
Q. How are tautomeric forms of the benzodiazole ring distinguished in solution?
- Variable-temperature NMR : Identifies tautomers (e.g., 1H vs. 3H-benzodiazole) through chemical shift splitting at low temperatures (−40°C) .
- IR spectroscopy : Detects N–H stretching vibrations (~3200 cm⁻¹) specific to the 1H-tautomer .
- DFT calculations : Predicts energy differences between tautomers (ΔG < 2 kcal/mol favors the 1H-form) .
Q. What approaches reconcile discrepancies between in vitro and in vivo efficacy data?
- Metabolite profiling : LC-MS/MS identifies rapid hydroxylamine oxidation to nitroso intermediates in liver microsomes, explaining reduced in vivo activity .
- Pharmacokinetic modeling : Adjusts dosing regimens based on t1/2 values (e.g., bid vs. qd administration to maintain therapeutic levels) .
- Tissue distribution studies : Radiolabeled compounds (e.g., 14C-tagged derivatives) quantify accumulation in target organs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
